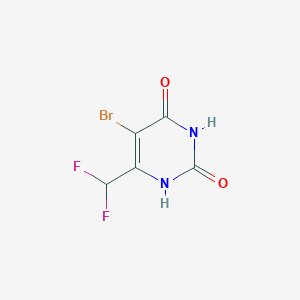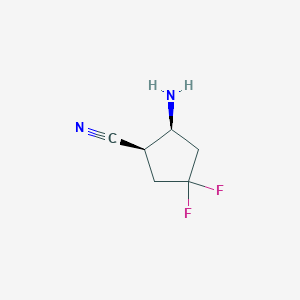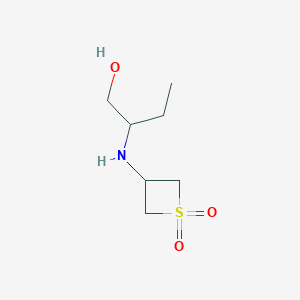
(Z)-3-(Thiazol-4-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(Thiazol-4-yl)acrylonitrile is an organic compound characterized by the presence of a thiazole ring and an acrylonitrile group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(Thiazol-4-yl)acrylonitrile typically involves the reaction of α-halo ketones with thiosemicarbazide in the presence of a base. This reaction proceeds through the formation of an intermediate thiosemicarbazone, which undergoes cyclization to form the thiazole ring . The reaction conditions often include the use of solvents like poly(ethylene glycol) (PEG-400) to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-(Thiazol-4-yl)acrylonitrile undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
(Z)-3-(Thiazol-4-yl)acrylonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Z)-3-(Thiazol-4-yl)acrylonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The acrylonitrile group can undergo nucleophilic addition reactions, forming covalent bonds with biological molecules .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C6H4N2S |
|---|---|
Poids moléculaire |
136.18 g/mol |
Nom IUPAC |
(Z)-3-(1,3-thiazol-4-yl)prop-2-enenitrile |
InChI |
InChI=1S/C6H4N2S/c7-3-1-2-6-4-9-5-8-6/h1-2,4-5H/b2-1- |
Clé InChI |
AHNALCLAQXZQDB-UPHRSURJSA-N |
SMILES isomérique |
C1=C(N=CS1)/C=C\C#N |
SMILES canonique |
C1=C(N=CS1)C=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3'-Chloro-[1,1'-biphenyl]-2-sulfonyl chloride](/img/structure/B13014231.png)







![tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13014285.png)



